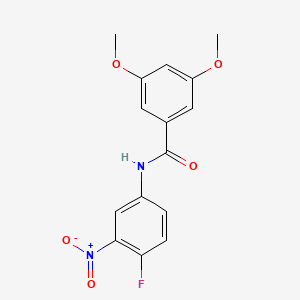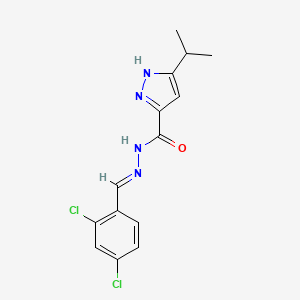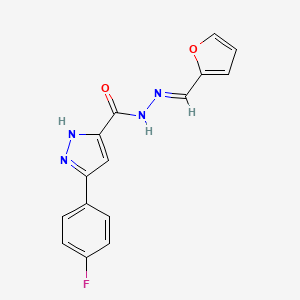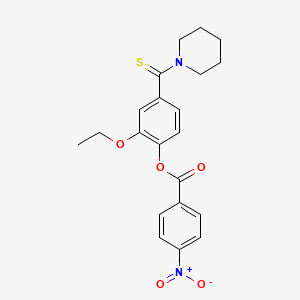![molecular formula C29H30N2O5 B11656746 3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11656746.png)
3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepin-1-one core, which is a bicyclic structure containing nitrogen atoms, and is substituted with methoxy, ethoxy, and hydroxy groups on the phenyl rings.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepin-1-one core and subsequent functionalization of the phenyl rings. The synthetic route typically starts with the preparation of the dibenzo[b,e][1,4]diazepin-1-one core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy, ethoxy, and hydroxy groups on the phenyl rings can undergo substitution reactions with reagents such as halogens, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe for studying specific biological pathways or as a ligand for binding to specific proteins or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:
Ethyl 3-(3,4-dimethoxyphenyl)propionate: This compound has a similar methoxy-substituted phenyl ring but lacks the dibenzo[b,e][1,4]diazepin-1-one core.
3-(4-hydroxy-3-methoxyphenyl)propionic acid: This compound features a hydroxy and methoxy-substituted phenyl ring but has a different core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dibenzo[b,e][1,4]diazepin-1-one core, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H30N2O5 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(3-ethoxy-4-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H30N2O5/c1-4-36-26-16-18(9-11-23(26)32)29-28-22(30-20-7-5-6-8-21(20)31-29)13-19(14-24(28)33)17-10-12-25(34-2)27(15-17)35-3/h5-12,15-16,19,29-32H,4,13-14H2,1-3H3 |
InChI Key |
XXZNPQMFIQVQRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11656667.png)

![N-benzyl-N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11656678.png)


![2-(methylsulfanyl)ethyl {4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B11656689.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11656699.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-N-{2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide](/img/structure/B11656704.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11656712.png)
![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol](/img/structure/B11656720.png)
![(5E)-1-(4-chlorophenyl)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11656739.png)
![(6Z)-2-ethyl-5-imino-6-(4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11656752.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11656755.png)
